

Application Notes and Protocols: Utilizing Farnesyl Pyrophosphate to Induce Cell Death In Vitro

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Compound of Interest

Compound Name: *Farnesyl pyrophosphate ammonium*

Cat. No.: *B15619873*

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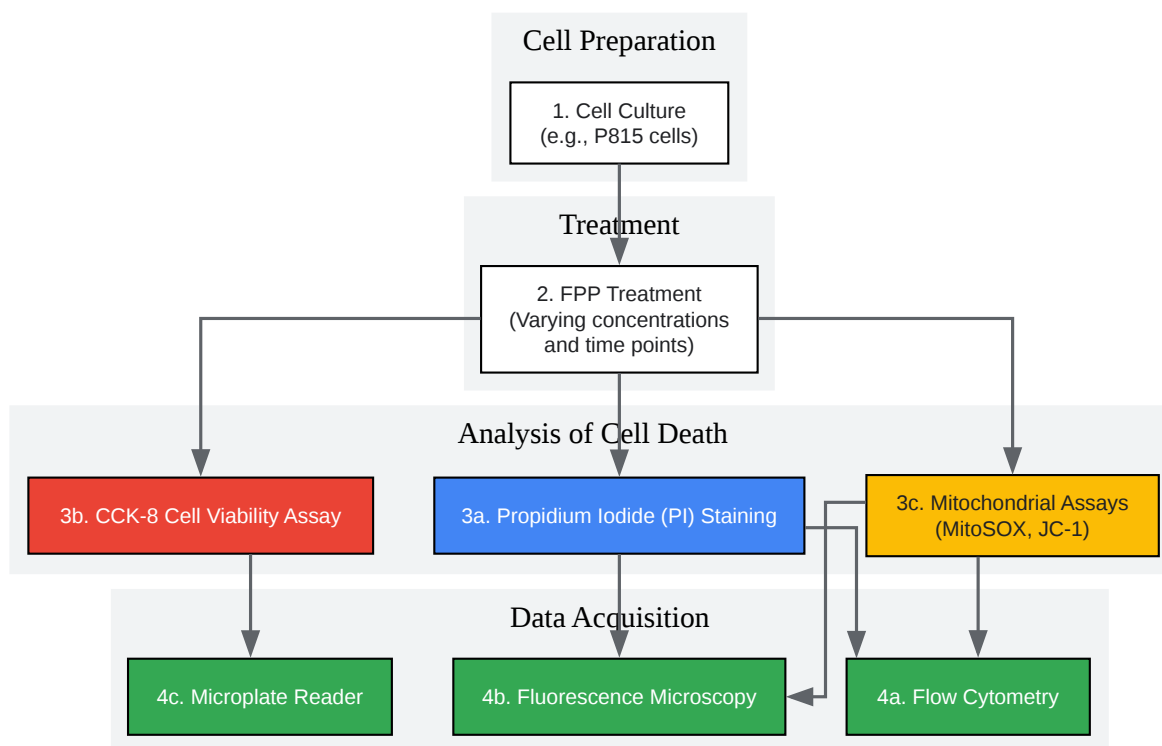
Introduction

Farnesyl pyrophosphate (FPP) is a critical intermediate in the mevalonate (MVA) pathway, a vital metabolic route for the biosynthesis of cholesterol and other isoprenoids.[1] Dysregulation of this pathway has been implicated in various diseases, including cancer.[1][2] Recent research has unveiled a novel function of FPP as an extracellular signaling molecule, acting as a "danger signal" that can trigger acute cell death.[3][4][5] This discovery opens new avenues for investigating FPP's potential as a therapeutic agent to selectively eliminate pathological cells.

These application notes provide a comprehensive overview and detailed protocols for studying FPP-induced cell death in vitro. The described methodologies are based on findings that demonstrate FPP's ability to induce a rapid, necrosis-like cell death independent of conventional apoptotic pathways.[3] The primary mechanism involves the activation of the transient receptor potential melastatin 2 (TRPM2) cation channel, leading to a massive influx of extracellular calcium.[3][4][5][6]

Signaling Pathway of FPP-Induced Cell Death

Farnesyl pyrophosphate, when present in the extracellular space, acts as a ligand for the TRPM2 cation channel.[3][4][5] The binding of FPP to TRPM2 triggers the opening of the channel, resulting in a significant influx of extracellular calcium ions (Ca^{2+}) into the cell.[3][5] This rapid and substantial increase in intracellular calcium disrupts cellular homeostasis, ultimately leading to acute cell necrosis.[3][7] This signaling cascade is independent of downstream FPP metabolism and conventional cell death pathways like apoptosis.[3]



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